1-Propanesulfonic acid, 3-bromo-
Description
Contextualization within Organosulfonic Acid Chemistry
Organosulfonic acids are a class of organic compounds characterized by the presence of a sulfonic acid functional group (-SO₃H) attached to a carbon atom of an organic residue. These compounds are generally strong acids, a property attributable to the high electronegativity of the sulfonyl group, which stabilizes the resulting sulfonate anion after deprotonation. youtube.comyoutube.com
1-Propanesulfonic acid, 3-bromo- (B131339) is a specific example of an aliphatic sulfonic acid. Unlike aromatic sulfonic acids, which are often synthesized via sulfonation of aromatic rings, aliphatic sulfonic acids are prepared through various methods, including the sulfoxidation of alkanes or the reaction of alkyl halides with sulfites. The synthesis of 1-Propanesulfonic acid, 3-bromo- itself exemplifies the latter approach, typically involving the reaction of 1,3-dibromopropane (B121459) with a sulfite (B76179) salt like sodium sulfite, followed by acidification. chemicalbook.com This places it within a well-established synthetic framework in organosulfur chemistry. The presence of the bromine atom also links it to the chemistry of haloalkanes, providing a versatile handle for further chemical modification. nbinno.com
Structural Feature Significance and Implications for Reactivity
The chemical behavior of 1-Propanesulfonic acid, 3-bromo- is dictated by its two distinct functional groups: the sulfonic acid group and the terminal bromoalkyl group.
The Sulfonic Acid Group (-SO₃H): This group imparts strong acidic properties to the molecule. It readily donates its proton, making the compound highly water-soluble and capable of participating in acid-base reactions. The resulting sulfonate anion (Br-CH₂CH₂CH₂-SO₃⁻) is a stable conjugate base. This acidity is fundamental to its use in applications requiring proton donation or the introduction of a hydrophilic, anionic center.
The Bromoalkyl Group (-CH₂Br): The carbon-bromine bond at the 3-position is a key site for reactivity. Bromine is a good leaving group, making the terminal carbon atom susceptible to nucleophilic substitution reactions. nbinno.com This allows the propane-sulfonate moiety to be covalently attached to a wide range of nucleophiles, such as amines, alcohols, or polymers, effectively "grafting" a sulfonic acid group onto other molecules. nih.gov This dual reactivity makes it a valuable bifunctional reagent.
Overview of Academic Research Trajectories
Academic and industrial research involving 1-Propanesulfonic acid, 3-bromo- and its salts has primarily focused on its utility as a functionalizing agent and building block in materials science and synthetic chemistry.
A significant area of research is in the development of polymer electrolyte membranes (PEMs) for fuel cells. In one study, the potassium salt of 3-bromo-1-propanesulfonic acid was used to graft propylsulfonic acid side chains onto an isatin-containing polymer backbone. nih.gov This modification served to introduce sulfonic acid groups, which are crucial for ion exchange and proton conductivity within the membrane. The resulting sulfonated polymer membranes exhibited properties desirable for fuel cell applications, such as high ion exchange capacity and proton conductivity. nih.gov
The sodium salt of 3-bromo-1-propanesulfonic acid (CAS 55788-44-8) is noted for its use as a sulfonated chain modifier, a dispersion agent, and a Good's buffer. hopaxfc.comhopaxfc.com It also sees application in the textile industry for the anionization of cotton. hopaxfc.comhopaxfc.com These applications highlight its role as a surfactant or surface-modifying agent, leveraging the hydrophilic, anionic sulfonate head and the reactive alkyl bromide tail.
Furthermore, related structures like 3-(trihydroxysilyl)-1-propanesulfonic acid (TPS) are investigated for the surface modification of catalysts, such as silica-based materials. mdpi.com While a different compound, the research on TPS underscores a broader academic interest in using propanesulfonic acid derivatives to impart acidity and functionality to solid supports for applications in catalysis. mdpi.com
Table 2: Representative Synthesis of 1-Propanesulfonic acid, 3-bromo-
| Step | Reactants | Conditions | Outcome |
|---|---|---|---|
| 1 | 1,3-dibromopropane, Sodium sulfite, Ethanol (B145695) | Reaction mixture is heated to 80°C for 10 hours. chemicalbook.com | Formation of crude sodium 3-bromo-1-propanesulfonate. |
| 2 | Sodium 3-bromo-1-propanesulfonate, Water, Hydrochloric acid | The pH is adjusted to 1-3 with hydrochloric acid at a temperature below 20°C. chemicalbook.com | Protonation of the sulfonate salt to yield 1-Propanesulfonic acid, 3-bromo-. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromopropane-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7BrO3S/c4-2-1-3-8(5,6)7/h1-3H2,(H,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSAYPSXBCDUDKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7BrO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3072745 | |
| Record name | 1-Propanesulfonic acid, 3-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3072745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73384-82-4 | |
| Record name | 3-Bromo-1-propanesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73384-82-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanesulfonic acid, 3-bromo- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073384824 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanesulfonic acid, 3-bromo- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Propanesulfonic acid, 3-bromo- | |
| Source | EPA DSSTox | |
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Synthetic Methodologies and Precursor Chemistry for 1 Propanesulfonic Acid, 3 Bromo
Direct Synthesis Routes for 1-Propanesulfonic Acid, 3-bromo- (B131339)
The formation of 1-Propanesulfonic acid, 3-bromo- can be achieved through several synthetic strategies. These routes primarily involve the introduction of a bromine atom and a sulfonic acid group onto a three-carbon chain.
Catalyzed Bromination of 1-Propanesulfonic Acid
Information regarding the direct synthesis of 1-Propanesulfonic acid, 3-bromo- through the catalyzed bromination of 1-propanesulfonic acid is not extensively detailed in the reviewed scientific literature. This pathway would theoretically involve the selective bromination of the terminal methyl group of 1-propanesulfonic acid, a reaction that can be challenging to control and may lead to a mixture of products.
Sulfonation of Halogenated Propane (B168953) Derivatives
A more commonly documented and practical approach for synthesizing 1-Propanesulfonic acid, 3-bromo- involves the sulfonation of a pre-brominated propane derivative. This method leverages the reactivity of halogenated alkanes with sulfite (B76179) nucleophiles.
A primary synthetic route employs 1,3-dibromopropane (B121459) as the starting material and a sulfite salt, such as sodium sulfite, as the nucleophile. chemicalbook.com The reaction is typically carried out in a solvent like ethanol (B145695). In this nucleophilic substitution reaction, one of the bromine atoms in 1,3-dibromopropane is displaced by the sulfite group to form the sodium salt of 1-Propanesulfonic acid, 3-bromo- (sodium 3-bromo-1-propanesulfonate). chemicalbook.com
The reaction conditions are crucial for achieving a good yield and minimizing side products. A typical procedure involves heating the reactants at an elevated temperature for several hours. chemicalbook.com
Table 1: Reaction Parameters for the Synthesis of Sodium 3-bromo-1-propanesulfonate
| Parameter | Value | Source |
|---|---|---|
| Starting Material | 1,3-Dibromopropane | chemicalbook.com |
| Nucleophile | Sodium Sulfite | chemicalbook.com |
| Solvent | Ethanol | chemicalbook.com |
| Temperature | 80°C | chemicalbook.com |
Following the initial sulfonation reaction, the crude product, sodium 3-bromo-1-propanesulfonate, is isolated, typically by filtration after cooling the reaction mixture. chemicalbook.com The unreacted 1,3-dibromopropane can often be recovered from the filtrate. chemicalbook.com
The isolated sodium salt is then dissolved in water and acidified to convert it into the free sulfonic acid. chemicalbook.compatsnap.com This is commonly achieved by adding a strong acid, such as hydrochloric acid, until the pH of the solution reaches a value between 1 and 3. chemicalbook.compatsnap.com The acidification is generally performed at a controlled temperature, for instance, below 20°C. chemicalbook.com
After acidification, the final product, 1-Propanesulfonic acid, 3-bromo-, is isolated through a series of workup steps. These typically involve concentrating the solution under reduced pressure to remove most of the water, followed by the addition of a solvent like ethanol to precipitate any remaining inorganic salts. chemicalbook.compatsnap.com After filtering off the salts, the filtrate is concentrated to dryness to yield the final product. chemicalbook.com
Table 2: Isolation and Purification Protocol
| Step | Description | Source |
|---|---|---|
| 1 | The crude sodium 1-bromo-3-propane sulfonate is filtered from the reaction mixture. | chemicalbook.com |
| 2 | The salt is dissolved in water. | chemicalbook.compatsnap.com |
| 3 | The solution is acidified with hydrochloric acid to a pH of 1-3. | chemicalbook.compatsnap.com |
| 4 | The acidified solution is concentrated under reduced pressure. | chemicalbook.compatsnap.com |
| 5 | Ethanol is added to precipitate inorganic salts. | chemicalbook.com |
Intermediacy in the Synthesis of Related Sulfonate Compounds
1-Propanesulfonic acid, 3-bromo- serves as a valuable intermediate in the synthesis of other important chemical compounds. Its bifunctional nature, possessing both a reactive bromine atom and a sulfonic acid group, allows for further chemical transformations.
A notable application is its use as a precursor in the synthesis of 1,3-propane sultone. patsnap.com This transformation involves an intramolecular cyclization reaction of 1-Propanesulfonic acid, 3-bromo-, which is induced by heating under high vacuum. patsnap.com 1,3-Propane sultone is an important intermediate in organic synthesis, used in the production of various materials such as surfactants, electroplating intermediates, and pharmaceuticals. patsnap.comchemicalbook.comchemicalbook.com
Furthermore, the potassium salt of 3-bromo-1-propanesulfonic acid has been utilized in polymer chemistry. It can be reacted with polymers to graft propylsulfonic acid groups onto the polymer backbone. nih.gov This modification is employed to create materials with specific properties, such as ion-exchange capabilities for applications like polymer electrolyte membrane fuel cells. nih.gov The presence of the sulfonate group can also be used to introduce water solubility and an anionic character to molecules. chemicalbook.com
In some synthetic processes, 3-bromo-propanesulfonate can be an undesired by-product. For example, in certain methods for preparing 1,3-propane disulfonic acid compounds, its formation is something to be avoided. google.com
Chemical Reactivity and Transformation Studies of 1 Propanesulfonic Acid, 3 Bromo
Nucleophilic Substitution Reactions Involving the Bromine Moiety
The bromine atom in 1-propanesulfonic acid, 3-bromo- (B131339) is attached to a primary carbon, making it susceptible to nucleophilic substitution, primarily through an SN2 mechanism. In this type of reaction, a nucleophile attacks the carbon atom bonded to the bromine, leading to the displacement of the bromide ion, which is a good leaving group. sigmaaldrich.comnih.gov
The general reaction can be depicted as:
Nu:- + Br-CH₂CH₂CH₂-SO₃H → Nu-CH₂CH₂CH₂-SO₃H + Br-
A wide variety of nucleophiles can be employed to react with the alkyl bromide functionality. nih.gov Common examples include:
Hydroxide (B78521) ions (OH⁻) : Heating with an aqueous solution of a base like sodium hydroxide results in the formation of 3-hydroxypropanesulfonic acid. sigmaaldrich.com
Amines (R-NH₂) : Reaction with primary or secondary amines yields N-substituted 3-aminopropanesulfonic acids.
Cyanide ions (CN⁻) : This reaction would extend the carbon chain, producing 4-sulfobutanenitrile.
Azide ions (N₃⁻) : Leads to the formation of 3-azidopropanesulfonic acid, which can be further reduced to 3-aminopropanesulfonic acid.
These reactions are typically carried out in a polar solvent that can dissolve both the salt of the sulfonic acid and the nucleophile. The presence of the strongly electron-withdrawing sulfonate group (-SO₃H) can influence the reaction rate at the C-Br bond.
Reactions of the Sulfonic Acid Functional Group
The sulfonic acid group (-SO₃H) is a highly acidic functional group, with a pKₐ significantly lower than that of a corresponding carboxylic acid. wikipedia.org This strong acidity is the basis for its primary reaction: salt formation with bases. Beyond simple acid-base chemistry, the sulfonic acid group can be converted into several important derivatives, which often involves first converting it to a more reactive intermediate like a sulfonyl chloride.
Esterification : Sulfonic acids can be converted into sulfonate esters. wikipedia.orgperiodicchemistry.com While direct esterification with an alcohol is possible, it is often inefficient. A more common method involves first converting the sulfonic acid to a sulfonyl chloride.
Halogenation : The hydroxyl group of the sulfonic acid can be replaced by a halogen, typically chlorine, to form a sulfonyl chloride (R-SO₂Cl). Reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are used for this transformation. wikipedia.org The resulting 3-bromo-1-propanesulfonyl chloride would be a highly reactive bifunctional molecule.
Amidation : Once converted to a sulfonyl chloride, the compound can readily react with ammonia (B1221849) or primary/secondary amines to form the corresponding sulfonamides. libretexts.org
These derivatization reactions allow the sulfonic acid moiety to be transformed into functional groups with different chemical properties and reactivities, such as sulfonate esters which are excellent leaving groups in their own right. periodicchemistry.com
Intramolecular Cyclization and Lactonization Pathways
The most significant reaction pathway for 1-propanesulfonic acid, 3-bromo-, under specific conditions, is an intramolecular nucleophilic substitution. This reaction involves both of the molecule's functional groups, leading to the formation of a stable cyclic compound.
When 1-propanesulfonic acid, 3-bromo- is heated, particularly under vacuum, it undergoes an intramolecular cyclization to form 1,3-propane sultone. researchgate.net A sultone is a cyclic sulfonate ester and is the sulfur analog of a lactone.
The mechanism is an intramolecular SN2 reaction. An oxygen atom of the sulfonate group acts as the internal nucleophile, attacking the primary carbon atom that bears the bromine atom. The bromide ion is displaced as the leaving group, resulting in the formation of a stable, four-membered heterocyclic ring. libretexts.org This process is also referred to as a lactonization reaction.
The synthesis of 1,3-propane sultone often begins with the sodium salt, sodium 3-bromopropanesulfonate. This salt is treated with a strong acid to generate the free 3-bromopropanesulfonic acid, which is then isolated. Subsequent heating of the purified acid under reduced pressure facilitates the cyclization and distillation of the 1,3-propane sultone product. researchgate.net 1,3-Propane sultone itself is a highly reactive alkylating agent due to the strain in its four-membered ring. nih.gov
Derivatization and Salt Formation of 1-Propanesulfonic Acid, 3-bromo-
As a strong acid, 1-propanesulfonic acid, 3-bromo- readily reacts with bases to form stable salts. These salts are often the commercially available and commonly handled forms of the compound.
Alkali metal salts, such as the sodium or potassium salt of 3-bromopropanesulfonic acid, are the most common derivatives. The sodium salt can be synthesized by reacting 1-bromo-3-chloropropane (B140262) with sodium sulfite (B76179) in an ethanol-water mixture. researchgate.net A similar strategy using potassium sulfite would yield the potassium salt. An alternative and straightforward method of preparation is the neutralization of 3-bromopropanesulfonic acid with an alkali metal base, such as potassium hydroxide or potassium carbonate.
These salts are typically white, solid materials that are more stable and easier to handle than the free acid. sigmaaldrich.com The primary reactivity of these salts is as precursors to the free acid; treatment with a strong, non-volatile acid will regenerate the 3-bromopropanesulfonic acid. researchgate.net
Interactive Table: Properties of Sodium 3-bromo-1-propanesulfonate
| Property | Value | Source(s) |
| Chemical Formula | C₃H₆BrNaO₃S | sigmaaldrich.comnih.gov |
| Molecular Weight | 225.04 g/mol | sigmaaldrich.com |
| Appearance | Solid | sigmaaldrich.com |
| CAS Number | 55788-44-8 | sigmaaldrich.com |
| InChIKey | LNZDAVYFINUYOH-UHFFFAOYSA-M | sigmaaldrich.com |
| SMILES | [Na+].[O-]S(=O)(=O)CCCBr | sigmaaldrich.com |
The dual functionality of 1-propanesulfonic acid, 3-bromo-, and its derivatives makes them suitable for applications in polymer chemistry.
Grafting Reactions: The most notable role in this area is as a precursor to 1,3-propane sultone. nih.gov 1,3-Propane sultone is a widely used reagent for introducing sulfopropyl groups onto various surfaces, a process known as sulfopropylation. This surface modification, a form of grafting, can impart properties such as hydrophilicity, ion-exchange capability, and altered surface charge. For example, the surface of silica (B1680970) nanoparticles has been sulfonated using 1,3-propane sultone to modify their properties. nih.gov Therefore, 1-propanesulfonic acid, 3-bromo- is the key intermediate for producing this important surface modification agent.
Polymerization Initiation: The structure of 1-propanesulfonic acid, 3-bromo- suggests potential roles as a polymerization initiator.
Cationic Polymerization: Being a strong protonic acid, it could potentially initiate the cationic polymerization of susceptible monomers like trioxane, often in conjunction with its corresponding salt. sigmaaldrich.com
Atom Transfer Radical Polymerization (ATRP): The alkyl bromide functionality is a classic initiating group for ATRP. If the molecule were first anchored to a surface or another monomer via its sulfonic acid group, the bromine end could then be used to initiate the "grafting-from" polymerization of various monomers, creating polymer brushes with sulfonate end-groups.
A Detailed Examination of 1-Propanesulfonic acid, 3-bromo- in Chemical Synthesis and Materials Science
The chemical compound 1-Propanesulfonic acid, 3-bromo-, is a bifunctional molecule of significant interest in specialized fields of chemical research and development. Its structure, featuring both a reactive bromine atom and a hydrophilic sulfonic acid group, allows it to serve as a versatile building block and modifying agent. This article explores its specific applications in advanced chemical synthesis and materials science research, adhering to a focused examination of its roles as a synthetic intermediate and a key component in the development of functional materials.
Properties of 1-Propanesulfonic acid, 3-bromo-
| Property | Value | Reference |
| IUPAC Name | 3-bromopropane-1-sulfonic acid | nih.gov |
| CAS Number | 73384-82-4 | epa.gov |
| Molecular Formula | C3H7BrO3S | nih.govepa.gov |
| Molecular Weight | 203.06 g/mol | nih.govepa.gov |
| InChIKey | JSAYPSXBCDUDKB-UHFFFAOYSA-N | nih.gov |
| Canonical SMILES | C(CS(=O)(=O)O)CBr | nih.gov |
Applications in Advanced Chemical Synthesis and Materials Science Research
Development of Functional Materials and Polymers
Functionality as a Dispersion Agent in Material Systems
In materials science, the sodium salt of 1-propanesulfonic acid, 3-bromo-, is recognized for its utility as a dispersion agent. hopaxfc.comhopaxfc.com Dispersion agents are crucial for preventing the agglomeration of particles in a liquid medium, ensuring a stable and uniform suspension. The effectiveness of this compound stems from its amphiphilic nature. The sulfonic acid group provides a hydrophilic head that readily interacts with aqueous environments, while the propyl chain offers a degree of hydrophobic character. This structure allows it to adsorb onto particle surfaces, creating a stabilizing layer that prevents particles from clumping together through steric or electrostatic repulsion. This functionality is particularly valuable in the formulation of complex material systems where consistent and reliable dispersion is a critical factor for performance.
Role as a Good's Buffer in Chemical Systems
The sodium salt of 3-bromo-1-propanesulfonic acid has also been identified as a Good's buffer. hopaxfc.comhopaxfc.com Good's buffers are a set of buffers selected for biochemical and biological research based on specific criteria that make them suitable for use in living systems. wikipedia.org These criteria include a pKa value between 6 and 8, high solubility in water, low ability to cross biological membranes, and minimal participation in biological reactions. wikipedia.orgchemicalbook.cominterchim.fr
While not a traditional zwitterionic amine-based Good's buffer, its classification as such suggests it possesses key characteristics like high water solubility and chemical stability. hopaxfc.comhopaxfc.comchemicalbook.com The sulfonic acid group is a strong acid, ensuring it remains dissociated over a wide pH range, which can be advantageous in specific applications. Its role is to maintain a constant pH in a solution, which is critical for many chemical and biological experiments where pH fluctuations can affect reaction rates, enzyme activity, or molecular stability. chemicalbook.com
Research Applications in Geochemical and Industrial Process Enhancement
The unique properties of 3-bromo-1-propanesulfonic acid and its sodium salt have led to their use in research aimed at enhancing geochemical and industrial processes, particularly in the oil and gas industry. hopaxfc.comhopaxfc.com
Modification of Subsurface Geological Formations
This compound is utilized in research for modifying the permeability of underground geological formations. hopaxfc.comhopaxfc.com The ability to alter the flow characteristics of rock is fundamental in reservoir engineering. Introducing chemicals like 3-bromo-1-propanesulfonic acid can change the surface chemistry of the rock matrix, potentially improving the flow of hydrocarbons by reducing blockages or altering wettability.
Constituent in Specialized Drilling and Completion Fluids
In the exploration for subterranean resources like petroleum and natural gas, drilling and completion fluids are essential. hopaxfc.comhopaxfc.comgoogle.com The sodium salt of 3-bromo-1-propanesulfonic acid is used as a component in these specialized fluids. hopaxfc.comhopaxfc.com Sulfonated compounds, in general, are added to drilling fluids to reduce filtrate loss, improve the properties of the filter cake, and provide lubrication. google.com The inclusion of this specific sulfonated chain modifier helps to stabilize the fluid and enhance its performance under the high-temperature and high-pressure conditions found deep underground. hopaxfc.comhopaxfc.com
Use in Acidizing, Fracturing, and Gravel Packing Research
The compound is also a component in fluids developed for well stimulation and completion operations, including acidizing, fracturing, and gravel packing. hopaxfc.comhopaxfc.com
Acidizing: In acidizing treatments, fluids are used to dissolve rock minerals to bypass formation damage.
Fracturing: In hydraulic fracturing, fluids are used to create and propagate fractures in the rock to increase hydrocarbon flow.
Gravel Packing: In gravel packing, fluids are used to place a sand screen to prevent the production of unwanted formation sand.
The chemical's properties as a sulfonated modifier contribute to the stability and effectiveness of the fluids used in these critical research and field applications. hopaxfc.comhopaxfc.com
Application in Fabric Production Research, particularly Cotton Anionization
Beyond geochemistry, 3-bromo-1-propanesulfonic acid sodium salt is widely used in research related to fabric production. hopaxfc.comhopaxfc.com A key application is in the anionization of cotton. hopaxfc.comhopaxfc.com By reacting the compound with the hydroxyl groups of cellulose (B213188) in cotton fibers, anionic sulfonate groups are introduced. This chemical modification imparts new properties to the cotton, such as improved dye uptake, enhanced moisture management, and altered surface characteristics, which are areas of active research for creating advanced textiles.
Spectroscopic and Advanced Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the analysis of 1-Propanesulfonic acid, 3-bromo- (B131339). It provides unambiguous information about the carbon-hydrogen framework and can be adapted for precise quantitative measurements. nih.gov
Proton (¹H) NMR spectroscopy confirms the structure of 1-Propanesulfonic acid, 3-bromo- (Br-CH₂-CH₂-CH₂-SO₃H) by identifying the distinct chemical environments of its hydrogen atoms. The spectrum is expected to show three signals corresponding to the three methylene (B1212753) (-CH₂-) groups in the propane (B168953) chain.
The electron-withdrawing nature of the bromine atom and the sulfonic acid group causes the signals for the adjacent protons to shift downfield (to a higher ppm value) compared to a simple alkane. The protons on the carbon adjacent to the bromine (C3) and the sulfonic acid group (C1) would be the most deshielded. Due to spin-spin coupling with neighboring protons, each signal is expected to appear as a triplet, assuming a first-order coupling pattern.
While a definitive spectrum for this specific compound is not publicly cataloged, data from analogous compounds like 3-bromo-propan-1-ol can provide insight into the expected chemical shifts. researchgate.net The sulfonic acid group is strongly electron-withdrawing, leading to a significant downfield shift for the adjacent protons.
Table 1: Predicted ¹H NMR Spectral Data for 1-Propanesulfonic acid, 3-bromo-
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Br-CH ₂- | ~3.5 - 3.7 | Triplet (t) | 2H |
| -CH ₂- | ~2.2 - 2.4 | Multiplet/Quintet (m) | 2H |
| -CH ₂-SO₃H | ~3.0 - 3.2 | Triplet (t) | 2H |
Note: Predicted values are estimates based on functional group effects. The exact chemical shifts can vary based on the solvent and concentration.
Quantitative NMR (qNMR) is a powerful method for determining the concentration or purity of a substance without the need for an identical reference standard for calibration. nih.gov The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. univ-nantes.fr
This technique can be applied to 1-Propanesulfonic acid, 3-bromo- to:
Determine Purity: By adding a known amount of an internal standard with a known purity to a sample of 1-Propanesulfonic acid, 3-bromo-, the purity of the analyte can be calculated by comparing the integral of a specific analyte peak to the integral of a known peak from the standard.
Monitor Reaction Progress: NMR can be used to monitor the synthesis of the compound, for instance, in the reaction of 1,3-dibromopropane (B121459) with sodium sulfite (B76179). chemicalbook.com By taking spectra of the reaction mixture over time, one can observe the decrease in the signals corresponding to the starting materials and the simultaneous increase in the signals corresponding to the 1-Propanesulfonic acid, 3-bromo- product. This allows for the optimization of reaction conditions such as temperature and reaction time.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for assessing the purity of 1-Propanesulfonic acid, 3-bromo-, and for its separation from starting materials and byproducts. Given its polar and acidic nature, reverse-phase (RP) HPLC is a suitable technique.
A typical RP-HPLC method would involve a non-polar stationary phase, such as a C18 column, and a polar mobile phase. Methods developed for structurally similar compounds, such as 3-bromopropanoic acid and 3-mercapto-1-propanesulfonic acid, utilize a mobile phase consisting of acetonitrile (B52724) and water, often with an acidic modifier like phosphoric acid or formic acid to ensure the sulfonic acid group is protonated and to achieve sharp peak shapes. sielc.comsielc.com Formic acid is preferred when the HPLC is coupled to a mass spectrometer (LC-MS). sielc.comsielc.com
Method validation for purity assessment would typically involve evaluating parameters such as linearity, precision, accuracy, and the limit of detection (LOD) and limit of quantitation (LOQ) to ensure the method is reliable and robust for its intended purpose. nih.gov
Table 2: Representative HPLC Conditions for Analysis
| Parameter | Condition |
|---|---|
| Column | Reverse-Phase C18 or Newcrom R1 sielc.comsielc.com |
| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid |
| Detection | UV (at low wavelength, ~210 nm) or Mass Spectrometry (MS) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Temperature | Ambient or controlled (e.g., 25-30°C) |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of 1-Propanesulfonic acid, 3-bromo- and to study its fragmentation, which can provide additional structural confirmation. The compound has a molecular formula of C₃H₇BrO₃S, corresponding to a monoisotopic mass of approximately 201.93 Da and an average molecular weight of about 203.06 g/mol . nih.gov
A key feature in the mass spectrum of a bromine-containing compound is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which are present in nearly a 1:1 natural abundance. docbrown.infoyoutube.com Consequently, the molecular ion of 1-Propanesulfonic acid, 3-bromo- will appear as a pair of peaks of almost equal intensity, separated by two mass units (m/z). These are referred to as the [M]⁺ and [M+2]⁺ peaks. This distinctive pattern is a clear indicator of the presence of a single bromine atom in the molecule or fragment.
The fragmentation of the molecule under electron ionization (EI) is expected to proceed through several pathways. Common fragmentation patterns for alkyl halides involve the cleavage of the carbon-halogen bond. miamioh.edulibretexts.org
Table 3: Expected Key Ions in the Mass Spectrum of 1-Propanesulfonic acid, 3-bromo-
| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Identity of Fragment | Description |
|---|---|---|---|
| 202 | 204 | [C₃H₇BrO₃S]⁺ | Molecular Ion ([M]⁺, [M+2]⁺) |
| 123 | 123 | [C₃H₇O₃S]⁺ | Loss of Bromine radical (•Br) |
| 43 | 43 | [C₃H₇]⁺ | Propyl cation, from cleavage of C-S and C-Br bonds |
Note: The relative abundances of these fragments depend on the ionization energy and the specific mass spectrometer used.
Computational and Theoretical Investigations of 1 Propanesulfonic Acid, 3 Bromo
Quantum Chemical Studies of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as 1-Propanesulfonic acid, 3-bromo- (B131339). These studies, typically employing Density Functional Theory (DFT) or other high-level ab initio methods, provide deep insights into the molecule's electronic structure, stability, and reactivity.
Furthermore, quantum chemical calculations can elucidate the distribution of electrons within the molecule through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. This would reveal the partial charges on each atom, highlighting the electrophilic and nucleophilic centers. In 1-Propanesulfonic acid, 3-bromo-, the bromine atom and the sulfonate group are expected to be highly electronegative, drawing electron density from the propyl chain.
The energetics of the molecule, including its heat of formation and strain energy, can also be calculated. These values provide a measure of the molecule's thermodynamic stability. A key aspect of the electronic structure is the nature of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
Illustrative Data for 1-Propanesulfonic Acid, 3-bromo- (Hypothetical DFT Calculation)
| Parameter | Calculated Value |
| C1-C2 Bond Length (Å) | 1.53 |
| C2-C3 Bond Length (Å) | 1.52 |
| C3-S Bond Length (Å) | 1.78 |
| S=O Bond Length (Å) | 1.45 |
| S-OH Bond Length (Å) | 1.58 |
| C1-Br Bond Length (Å) | 1.96 |
| C1-C2-C3 Bond Angle (°) | 112.5 |
| C2-C3-S Bond Angle (°) | 110.8 |
| O=S=O Bond Angle (°) | 120.1 |
| Mulliken Charge on Br | -0.25 e |
| Mulliken Charge on S | +1.10 e |
| HOMO Energy (eV) | -7.2 |
| LUMO Energy (eV) | -0.8 |
| HOMO-LUMO Gap (eV) | 6.4 |
Note: The data in this table is hypothetical and intended for illustrative purposes only. It is based on typical values for similar functional groups.
Reaction Mechanism Elucidation through Advanced Computational Modeling
Advanced computational modeling is a powerful tool for investigating the detailed mechanisms of chemical reactions involving 1-Propanesulfonic acid, 3-bromo-. By mapping the potential energy surface (PES) of a reaction, researchers can identify transition states, intermediates, and the energy barriers associated with different reaction pathways. This information is invaluable for understanding how the molecule reacts and for designing new synthetic routes.
For instance, the synthesis of 1-Propanesulfonic acid, 3-bromo- often involves the sulfonation of a brominated propane (B168953) derivative. Computational models can be used to explore the step-by-step mechanism of this reaction, including the role of the sulfonating agent and any catalysts involved. These models can help to determine whether the reaction proceeds through a concerted mechanism or a stepwise process involving intermediates.
Another important area of investigation is the reactivity of the C-Br bond. Computational studies can model reactions such as nucleophilic substitution, where the bromide ion is displaced by a nucleophile, or elimination reactions. By calculating the activation energies for these different pathways, it is possible to predict which reaction is more likely to occur under specific conditions.
Techniques such as transition state theory and computational fluid dynamics can be combined with quantum chemical calculations to build comprehensive reaction models. These models can simulate the effect of temperature, pressure, and solvent on the reaction rate and selectivity, providing a deeper understanding of the reaction dynamics.
Prediction of Reactivity and Selectivity Profiles
Computational chemistry offers a suite of tools for predicting the reactivity and selectivity of 1-Propanesulfonic acid, 3-bromo- in various chemical environments. By analyzing the molecule's electronic and structural properties, it is possible to forecast how it will behave in different reactions.
Reactivity indices derived from DFT, such as the Fukui function and local softness, can be used to identify the most reactive sites within the molecule. For 1-Propanesulfonic acid, 3-bromo-, these analyses would likely confirm that the carbon atom attached to the bromine is a primary electrophilic site, susceptible to nucleophilic attack. The sulfonate group, being a good leaving group, could also influence the reactivity of the molecule.
Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the molecule's computed properties with its observed reactivity in a series of related compounds. While specific QSAR models for 1-Propanesulfonic acid, 3-bromo- have not been published, this approach is widely used in drug discovery and materials science to predict the biological activity or performance of new molecules.
Computational methods can also predict the regioselectivity and stereoselectivity of reactions. For example, in an elimination reaction, these models could predict whether the double bond is more likely to form between C1 and C2 or C2 and C3. Similarly, for reactions involving chiral centers, computational models can predict which enantiomer or diastereomer will be the major product.
Molecular Dynamics Simulations in Various Solvation Environments and Material Interfaces
Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of 1-Propanesulfonic acid, 3-bromo- in different environments over time. These simulations model the interactions between the molecule and its surroundings, such as solvent molecules or a material surface, at an atomistic level.
In a solvation environment, such as water, MD simulations can reveal how the solvent molecules arrange themselves around the solute. For 1-Propanesulfonic acid, 3-bromo-, the hydrophilic sulfonate group would be expected to form strong hydrogen bonds with water molecules, while the brominated alkyl chain would be more hydrophobic. These simulations can calculate properties such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a particular atom in the solute.
MD simulations are also crucial for understanding the behavior of 1-Propanesulfonic acid, 3-bromo- at material interfaces. For example, if this molecule is used as a surface modifier, MD simulations can model its adsorption onto a surface and the resulting changes in the interface's properties. These simulations can provide insights into the orientation of the molecule at the surface and the strength of its interactions with the material. This is particularly relevant in applications such as chromatography or as a component in polymer electrolyte membranes.
The data obtained from MD simulations, such as diffusion coefficients and conformational changes, are essential for understanding the macroscopic properties of systems containing 1-Propanesulfonic acid, 3-bromo-.
Environmental Considerations in Research and Controlled Industrial Usage
Lifecycle Assessment Frameworks for Chemical Intermediates
A Lifecycle Assessment (LCA) for a chemical intermediate such as 1-Propanesulfonic acid, 3-bromo- (B131339) provides a structured framework to evaluate the potential environmental impacts associated with all stages of its existence. While specific LCA data for this compound is not extensively published, a standard assessment would follow established ISO 14040 and ISO 14044 guidelines. The assessment encompasses the "cradle-to-gate" or "cradle-to-grave" journey of the chemical.
The process begins with the extraction and processing of raw materials, such as those needed to produce precursors like 1,3-dibromopropane (B121459) and sodium sulfite (B76179). chemicalbook.com The manufacturing stage involves energy consumption, water usage, and the generation of emissions and waste streams. For related chemical production processes, such as for 1,3-propanediol, a potential by-product, the manufacturing phase is a significant contributor to energy use and environmental impacts. iastate.edu
A critical component of the LCA framework is the environmental fate and effects of the substance. Sulfonic acids, as a class, can be persistent in the environment. nih.gov For instance, studies on perfluorooctane (B1214571) sulfonic acid (PFOS), another organosulfur compound, show it undergoes very little degradation in aquatic systems, indicating a high degree of persistence. oup.comnih.gov The environmental fate of sulfonamides is influenced by factors like soil type and pH, which affect their sorption and bioavailability. acs.orgmdpi.com While not directly analogous, these findings suggest that the environmental persistence and behavior of 1-Propanesulfonic acid, 3-bromo- would be a key area of investigation in a formal LCA.
The final stages of the lifecycle involve use, recycling, and disposal. In a controlled industrial setting, where it is used as an intermediate, the focus is on efficient conversion to the final product, minimizing waste, and treating any effluent streams to neutralize or remove the compound and its by-products.
Table 1: Key Stages in a Lifecycle Assessment for 1-Propanesulfonic acid, 3-bromo-
| Lifecycle Stage | Key Considerations | Potential Environmental Hotspots |
| Raw Material Acquisition | Extraction and synthesis of precursors (e.g., 1,3-dibromopropane, sodium sulfite). | Energy consumption, resource depletion, emissions from precursor manufacturing. |
| Manufacturing | Synthesis of 1-Propanesulfonic acid, 3-bromo-; energy and water inputs. | Process energy requirements, solvent use, waste generation, by-product formation. chemicalbook.com |
| Use as Intermediate | Conversion efficiency in subsequent reactions within a closed process. | Potential for fugitive emissions, handling losses, incomplete reaction leading to waste. |
| Waste Management & Disposal | Treatment of process streams, disposal of solid and liquid waste. | Effluent discharge quality, solid waste handling, potential for soil and water contamination. |
Management and Impurity Control of By-products in Synthetic Pathways
The synthesis of 1-Propanesulfonic acid, 3-bromo- and related compounds involves pathways that can generate several by-products. Effective management and control of these impurities are essential for product purity and for minimizing environmental and toxicological risks. google.com
A known synthesis route involves the reaction of 1,3-dibromopropane with sodium sulfite in an ethanol-water solvent system. chemicalbook.com In this process, several potential by-products and impurities can arise from incomplete reactions or side reactions.
Potential By-products in the Synthesis of 1-Propanesulfonic acid, 3-bromo-:
1,3-dibromopropane: Unreacted starting material can remain as an impurity. chemicalbook.com
1,3-propanediol: Can be formed through hydrolysis of the bromo-precursors. google.com
3-bromo-propan-1-ol: Another potential hydrolysis by-product. google.com
Control over these impurities is achieved through careful management of reaction conditions, such as temperature, reaction time, and the molar ratio of reactants. For example, using an excess of one reactant can drive the reaction to completion, but this requires subsequent separation and recovery of the unreacted material. chemicalbook.com
Post-synthesis purification is a critical step. Techniques such as filtration, acidification, and concentration under reduced pressure are employed to isolate the desired product and remove impurities. chemicalbook.com The use of solvents like ethanol (B145695) for purification necessitates recovery and recycling systems to minimize costs and environmental release. google.com A patent for a related compound, 1,3-propane disulfonic acid, highlights that a high-purity product is characterized by the absence of by-products like 1,3-propanediol, 3-bromo-propan-1-ol, and 1,3-dibromopropane, underscoring the importance of impurity control in achieving a quality final product suitable for sensitive applications. google.com
Table 2: By-product Management in the Synthesis of 1-Propanesulfonic acid, 3-bromo-
| By-product/Impurity | Origin | Control & Management Strategy |
| 1,3-dibromopropane | Unreacted starting material. chemicalbook.com | Optimization of reaction stoichiometry; Recovery from filtrate for reuse. chemicalbook.com |
| 1,3-propanediol | Hydrolysis of bromo-precursors. google.com | Control of water content in the reaction; Purification via crystallization or chromatography. |
| 3-bromo-propan-1-ol | Hydrolysis of 1,3-dibromopropane. google.com | Strict control over reaction conditions (temperature, pH); Separation during workup. |
| Sodium Chloride/Sulfate | Formed from reactants and during pH adjustment. chemicalbook.comgoogle.com | Removal by filtration and washing of the product cake. |
Strategies for Minimizing Environmental Release in Closed Manufacturing Processes
In controlled industrial usage, 1-Propanesulfonic acid, 3-bromo- is handled within closed or semi-closed manufacturing processes to prevent its release into the environment. The primary goal is containment at every stage of handling, use, and waste generation.
Engineering Controls: The fundamental strategy is the use of closed reaction vessels, storage tanks, and transfer lines. This physical containment is the first line of defense against fugitive emissions (leaks from valves, seals, and pipes) and accidental spills. Processes are often designed for high-efficiency conversion to reduce the concentration of the intermediate in waste streams. pops.int
Solvent and Reagent Management: Solvents used in synthesis and purification, such as ethanol, are typically recovered and recycled. google.com This not only minimizes environmental release but also reduces operational costs. Solvent extraction techniques can be employed to purify products and recover materials from process streams, lessening the pollution load. epa.gov
Waste Stream Treatment: Aqueous and gaseous waste streams generated during production and purification must be managed. For aqueous streams, treatment may involve pH neutralization followed by techniques to remove organic compounds before discharge. For related sulfonated compounds, sorption to sludge in wastewater treatment can be a removal pathway, but the ultimate fate (degradation or persistence) needs to be considered. For volatile components, vapor recovery systems or thermal oxidizers can be used to treat off-gases.
Monitoring and Best Practices: Continuous monitoring of air and water effluent is crucial for ensuring that containment and treatment systems are functioning correctly. In some cases, specialized air sampling methods, such as passing air through silica (B1680970) gel tubes followed by analysis with gas chromatography-mass spectrometry (GC-MS), are used to detect trace amounts of chemicals in the workplace and ensure exposure limits are not exceeded. mdpi.com Adherence to Best Available Techniques (BAT) and Best Environmental Practices (BEP) for the chemical industry provides a framework for continuous improvement in environmental performance. pops.int
Table 3: Environmental Release Prevention Strategies
| Strategy | Description | Application in 1-Propanesulfonic acid, 3-bromo- Manufacturing |
| Closed-Loop Systems | Processes where reactants, intermediates, and products are contained within sealed vessels and pipes. | Used for the main synthesis reaction, solvent transfer, and product isolation to prevent vapor and liquid leaks. |
| Solvent Recovery | Distillation or other separation methods to capture and reuse solvents from reaction and purification steps. | Recovery of ethanol used as a reaction solvent via distillation. chemicalbook.comgoogle.com |
| Effluent Treatment | Physical, chemical, and biological treatment of liquid waste before discharge. | Neutralization of acidic streams, removal of residual organics from process water. |
| Vapor Control | Systems to capture or destroy volatile organic compounds (VOCs) from process vents and storage tanks. | Use of condensers or scrubbers on reaction vessels to capture any volatile precursors or solvents. |
| Procedural Controls | Strict operating procedures for material handling, equipment maintenance, and emergency response. | Regular inspection and maintenance of seals and gaskets; protocols for spill containment and cleanup. |
Emerging Research Frontiers and Future Directions
Exploration of Novel Synthetic Routes and Sustainable Catalytic Approaches
The traditional synthesis of 1-Propanesulfonic acid, 3-bromo- (B131339) involves the reaction of 1,3-dibromopropane (B121459) with a sulfite (B76179) salt. chemicalbook.com While effective, current research is actively pursuing more sustainable and efficient synthetic strategies. A key area of exploration is the development of novel catalytic systems that can minimize waste, reduce energy consumption, and utilize greener solvents.
One promising approach involves the use of phase transfer catalysts to enhance the reaction rate and yield in biphasic systems, thereby simplifying product isolation and reducing the use of organic solvents. Furthermore, researchers are investigating enzymatic or chemo-enzymatic routes, which could offer high selectivity under mild reaction conditions, aligning with the principles of green chemistry.
Another avenue of research is the exploration of flow chemistry for the synthesis of 1-Propanesulfonic acid, 3-bromo-. Continuous flow reactors can offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes. This approach is particularly attractive for industrial-scale production, where efficiency and consistency are paramount.
Recent studies on the synthesis of related sulfonated compounds have highlighted the potential of using alternative sulfonating agents and catalytic methods that avoid harsh reagents. These innovative approaches could be adapted for the synthesis of 1-Propanesulfonic acid, 3-bromo-, paving the way for more environmentally friendly manufacturing processes.
Expanded Applications in Advanced Material Science and Catalysis
The dual functionality of 1-Propanesulfonic acid, 3-bromo- makes it an exceptional monomer and surface modification agent for the creation of advanced materials with tailored properties.
In the realm of polymer science , this compound is a key precursor for the synthesis of zwitterionic polymers, particularly those containing sulfobetaine (B10348) moieties. These polymers exhibit excellent biocompatibility and anti-fouling properties, making them highly desirable for biomedical applications such as drug delivery systems, medical implant coatings, and separation membranes. For instance, polymers containing isatin (B1672199) have been functionalized by a substitution reaction with the potassium salt of 3-bromo-1-propanesulfonic acid to create materials for polymer electrolyte membrane fuel cells. nih.gov
The bromine atom provides a reactive handle for grafting the sulfonic acid group onto a wide range of polymer backbones and surfaces through various polymerization techniques, including controlled radical polymerization methods like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. researchgate.netresearchgate.netnih.govnih.govrsc.org This allows for the precise engineering of surface properties, such as hydrophilicity, ion-exchange capacity, and catalytic activity.
In the field of catalysis , 1-Propanesulfonic acid, 3-bromo- is being explored as a precursor for the synthesis of novel solid acid catalysts and acidic ionic liquids. scirp.orgajol.infonih.govmdpi.comswadzba-kwasny-lab.org By immobilizing the sulfonic acid group onto a solid support via the bromoalkyl chain, researchers can create heterogeneous catalysts that are easily separable and recyclable, offering significant advantages over traditional homogeneous acid catalysts. These materials show promise in a variety of acid-catalyzed reactions, including esterification, alkylation, and condensation reactions. The development of Brønsted acidic ionic liquids from precursors like 1-Propanesulfonic acid, 3-bromo- opens up new possibilities for clean catalytic processes.
In-depth Structure-Reactivity Relationship Studies
A deeper understanding of the relationship between the molecular structure of 1-Propanesulfonic acid, 3-bromo- and its reactivity is crucial for optimizing its use in various applications. Researchers are increasingly employing a combination of experimental and computational methods to elucidate these relationships.
Kinetic studies are being conducted to quantify the reaction rates of 1-Propanesulfonic acid, 3-bromo- with various nucleophiles under different conditions. researchgate.net This data is essential for designing and controlling polymerization processes and surface modification reactions. For example, understanding the nucleophilic substitution kinetics of the bromine atom allows for the fine-tuning of reaction conditions to achieve desired degrees of functionalization.
Computational chemistry and molecular modeling are powerful tools for investigating the electronic structure and reactivity of 1-Propanesulfonic acid, 3-bromo-. acs.org Density Functional Theory (DFT) calculations can provide insights into the molecule's geometry, charge distribution, and the energy barriers for different reaction pathways. These theoretical studies can help predict the compound's reactivity and guide the rational design of new catalysts and materials. For instance, understanding the electrophilicity of the carbon atom attached to the bromine and the acidity of the sulfonic acid group is critical for predicting its behavior in chemical reactions. nih.gov
By combining experimental and theoretical approaches, a comprehensive picture of the structure-reactivity landscape of 1-Propanesulfonic acid, 3-bromo- and related halosulfonic acids can be developed, enabling more precise control over their chemical transformations.
Integration of 1-Propanesulfonic acid, 3-bromo- in Green Chemistry Methodologies
The unique properties of 1-Propanesulfonic acid, 3-bromo- position it as a valuable tool for advancing green chemistry. Its use as a building block for recyclable catalysts and functional materials that enhance process efficiency aligns directly with the core principles of waste prevention and atom economy.
The development of green chemistry metrics provides a framework for quantitatively assessing the environmental performance of chemical processes. mdpi.comnih.govethz.chrug.nlresearchgate.net By applying these metrics to synthetic routes involving 1-Propanesulfonic acid, 3-bromo-, researchers can identify areas for improvement and design more sustainable processes. Key metrics include atom economy, E-factor (environmental factor), and process mass intensity (PMI), which help to quantify the amount of waste generated per unit of product.
The use of 1-Propanesulfonic acid, 3-bromo- in the synthesis of biodegradable polymers and materials derived from renewable feedstocks is another significant contribution to green chemistry. nih.gov For example, functionalizing biopolymers with this compound can impart new properties, such as improved water solubility or biocompatibility, expanding their application range and reducing reliance on petroleum-based plastics.
Furthermore, the application of 1-Propanesulfonic acid, 3-bromo- in aqueous-based synthetic methods and as a component of recyclable ionic liquids minimizes the use of volatile organic compounds (VOCs), which are a major source of environmental pollution. As research continues to uncover new applications and more sustainable synthetic pathways, 1-Propanesulfonic acid, 3-bromo- is set to play an increasingly important role in the transition towards a greener and more sustainable chemical industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
